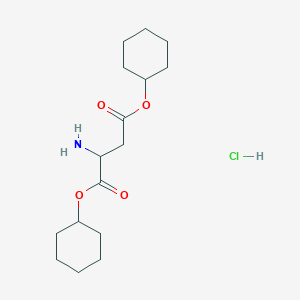

2-Amino-succinic acid dicyclohexyl ester

Description

2-Amino-succinic acid dicyclohexyl ester is a derivative of aspartic acid (2-aminosuccinic acid), where both carboxylic acid groups are esterified with cyclohexanol. The amino group enables participation in amide bond formation, while the ester groups enhance lipophilicity, influencing solubility and stability . Although direct references to this compound are absent in the provided evidence, analogous esters (e.g., dicyclohexyl phthalate, adipate, and sulfosuccinate) suggest its synthesis likely involves carbodiimide-mediated esterification or mixed anhydride methods, common in peptide coupling .

Properties

IUPAC Name |

dicyclohexyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4.ClH/c17-14(16(19)21-13-9-5-2-6-10-13)11-15(18)20-12-7-3-1-4-8-12;/h12-14H,1-11,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKHPBAIBQLFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-succinic acid dicyclohexyl ester typically involves the Steglich esterification method. This method uses DCC as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions .

Steglich Esterification:

Industrial Production Methods

Industrial production of 2-Amino-succinic acid dicyclohexyl ester follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. Solvent selection and reagent purity are critical factors in ensuring the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-succinic acid dicyclohexyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .

Scientific Research Applications

2-Amino-succinic acid dicyclohexyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-succinic acid dicyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released succinic acid can then participate in various metabolic pathways, including the citric acid cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Physical and Chemical Properties

- Solubility: The amino group in 2-amino-succinic acid dicyclohexyl ester likely increases polarity compared to non-amino analogs (e.g., dicyclohexyl phthalate), enhancing solubility in polar aprotic solvents. However, cyclohexyl esters reduce water solubility, similar to dicyclohexyl adipate (density: 1.05 g/cm³, logP: 4.3) .

- Reactivity: The amino group enables nucleophilic reactions, such as amide bond formation, distinguishing it from non-reactive esters like dicyclohexyl phthalate. This reactivity parallels amino acid esters used in peptide synthesis .

- Stability: Esters hydrolyze under acidic/basic conditions. The amino group may accelerate hydrolysis via intramolecular catalysis or alter degradation pathways compared to phthalates or adipates .

Research Findings and Data

Table 1: Key Properties of Dicyclohexyl Esters

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.